molecular formula C10H14 B14375757 2,2'-Diethenyl-1,1'-bi(cyclopropane) CAS No. 89970-10-5

2,2'-Diethenyl-1,1'-bi(cyclopropane)

Cat. No.: B14375757
CAS No.: 89970-10-5
M. Wt: 134.22 g/mol
InChI Key: WSUMGDWHIIOQAN-UHFFFAOYSA-N
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Description

2,2’-Diethenyl-1,1’-bi(cyclopropane) is an organic compound with the molecular formula C10H12 It consists of two cyclopropane rings connected by a single bond, with each ring bearing a vinyl group (ethenyl group) at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diethenyl-1,1’-bi(cyclopropane) can be achieved through several methods. One common approach involves the reaction of cyclopropane derivatives with vinyl-containing reagents. For example, the reaction of cyclopropane-1,1-dicarboxylic acid with vinyl magnesium bromide under controlled conditions can yield the desired compound. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of 2,2’-Diethenyl-1,1’-bi(cyclopropane) may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Diethenyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated cyclopropane derivatives.

    Substitution: The vinyl groups can participate in substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated cyclopropane derivatives.

    Substitution: Formation of halogenated cyclopropane derivatives.

Scientific Research Applications

2,2’-Diethenyl-1,1’-bi(cyclopropane) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2’-Diethenyl-1,1’-bi(cyclopropane) involves its interaction with various molecular targets. The vinyl groups can undergo addition reactions with nucleophiles, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can further react with other molecules, resulting in a cascade of chemical transformations. The cyclopropane rings provide structural rigidity and influence the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The simplest cycloalkane, consisting of a three-membered ring.

    Cyclobutane: A four-membered ring compound with similar reactivity.

    Cyclopentane: A five-membered ring compound with different chemical properties.

Uniqueness

2,2’-Diethenyl-1,1’-bi(cyclopropane) is unique due to the presence of two cyclopropane rings and vinyl groups, which impart distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

89970-10-5

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1-ethenyl-2-(2-ethenylcyclopropyl)cyclopropane

InChI

InChI=1S/C10H14/c1-3-7-5-9(7)10-6-8(10)4-2/h3-4,7-10H,1-2,5-6H2

InChI Key

WSUMGDWHIIOQAN-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC1C2CC2C=C

Origin of Product

United States

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